

(S,R,S)-MI-1061 solubility and preparation for experiments

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Compound of Interest

Compound Name: (S,R,S)-MI-1061

Cat. No.: B15575280

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Application Notes and Protocols: (S,R,S)-MI-1061

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, **(S,R,S)-MI-1061** prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, a critical tumor suppressor protein. The activation of p53 can trigger cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53, making **(S,R,S)-MI-1061** a promising candidate for cancer therapy.[2][3] These application notes provide detailed information on the solubility of **(S,R,S)-MI-1061** and protocols for its preparation for in vitro and in vivo experiments.

Physicochemical and In Vitro Activity Data

The following tables summarize the key physicochemical and in vitro activity data for **(S,R,S)-MI-1061**.

Parameter	Value	Reference
Molecular Formula	C ₃₀ H ₂₆ Cl ₂ FN ₃ O ₄	[4]
Molecular Weight	582.45 g/mol	[4]
MDM2 Binding Affinity (K _i)	0.16 nM	[1][2]
MDM2 Inhibition (IC ₅₀)	4.4 nM	[1][2]

Table 1: Physicochemical Properties and Binding Affinity of **(S,R,S)-MI-1061**.

Cell Line	p53 Status	IC ₅₀ (nM)	Reference
SJSA-1 (Osteosarcoma)	Wild-Type	100	[1][2]
HCT-116 (Colorectal Carcinoma)	Wild-Type	250	[1][2]
HCT-116 (Colorectal Carcinoma)	Knockout	>10,000	[1][2]
RS4;11 (Acute Lymphoblastic Leukemia)	Wild-Type	-	[5]
MV4;11 (Acute Myeloid Leukemia)	Wild-Type	-	[5]

Table 2: In Vitro Cell Growth Inhibition by **(S,R,S)-MI-1061**. Note: Specific IC₅₀ values for RS4;11 and MV4;11 were not explicitly stated for MI-1061 in the search results, but it was used as a comparator to more potent degraders.[5]

Solubility and Storage

Proper dissolution and storage of **(S,R,S)-MI-1061** are critical for maintaining its stability and activity in experimental settings.

Solvent	Concentration	Comments	Reference
DMSO	≥ 10 mM	A stock solution of 10 mM in DMSO is readily achievable.	[1]
In Vivo Formulation 1	≥ 3 mg/mL	10% DMSO, 90% (20% SBE-β-CD in Saline)	[6]
In Vivo Formulation 2	≥ 3 mg/mL	10% DMSO, 90% Corn oil	[6]

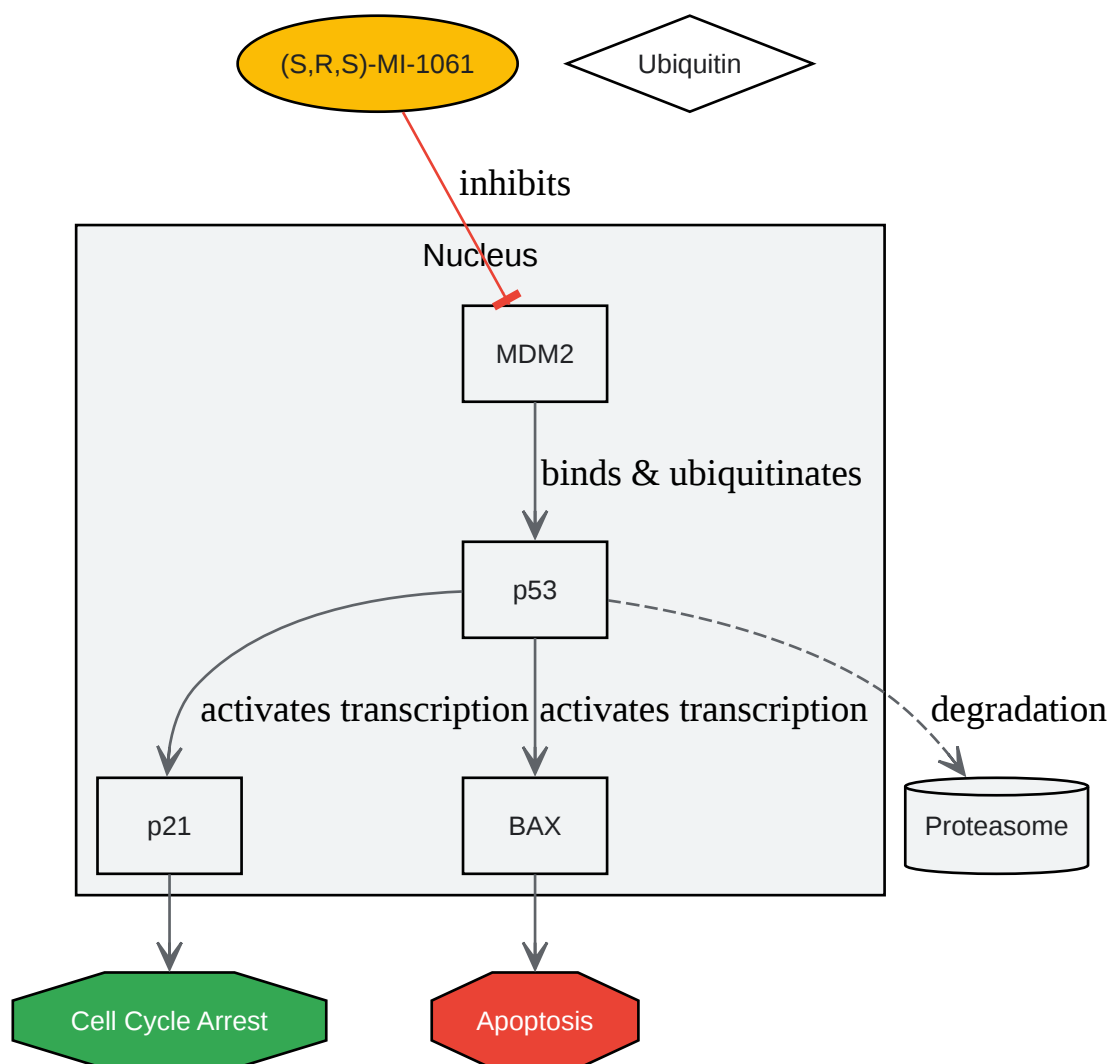
Table 3: Solubility of **(S,R,S)-MI-1061**.

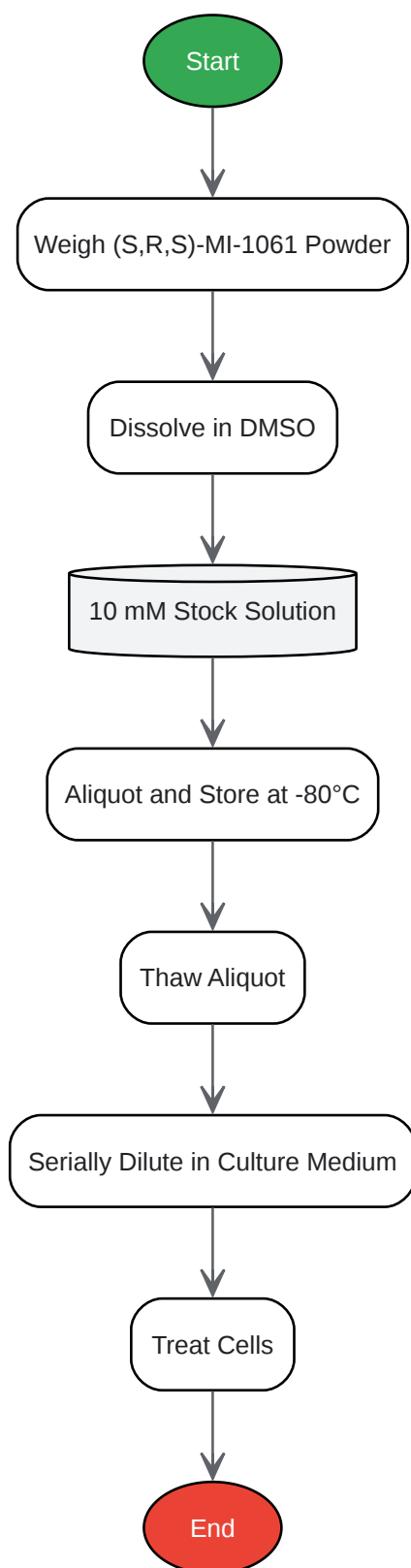
Storage:

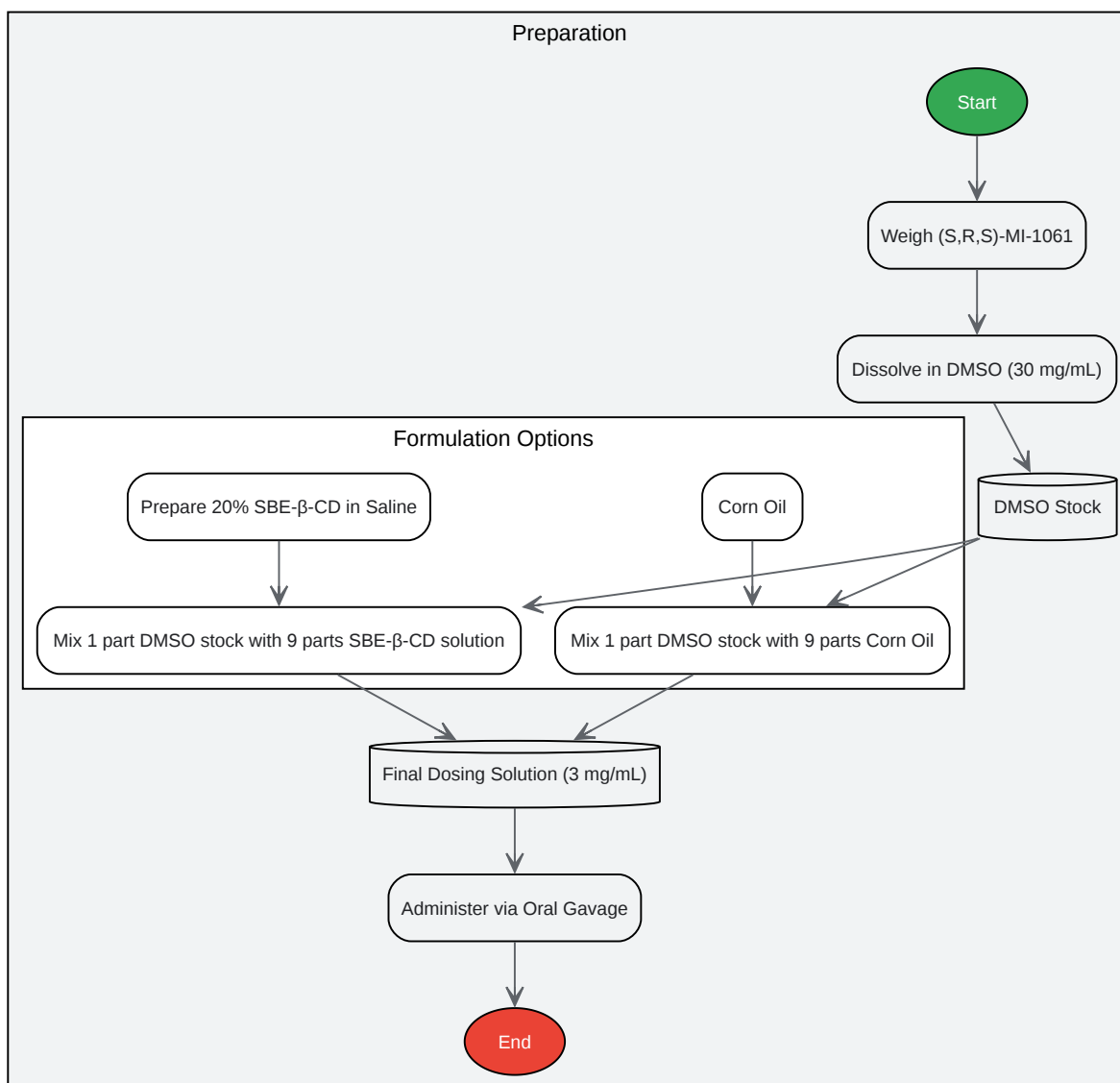
- Solid: Store at -20°C for up to 3 years.
- In Solvent: Store at -80°C for up to 1 year.[\[7\]](#)

Signaling Pathway

(S,R,S)-MI-1061 functions by inhibiting the MDM2 E3 ubiquitin ligase, which normally targets the p53 tumor suppressor for degradation. This leads to the accumulation of p53 in the nucleus, where it can transactivate its target genes, resulting in cell cycle arrest and apoptosis.







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